8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with dual chloro-substituted aromatic moieties. The 2-chlorobenzoyl group at the 8-position and the 4-chlorobenzyl group at the 3-position contribute to its unique electronic and steric properties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-15-7-5-14(6-8-15)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)16-3-1-2-4-17(16)23/h1-8H,9-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZJLBUHINVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions may require low temperatures and anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
- Cardioprotective Properties :
-
Neurological Disorders :
- The compound is being investigated for its potential therapeutic effects on neurological disorders. Its interaction with specific molecular targets may lead to new treatments for conditions such as Alzheimer's disease .
Material Science
The unique spiro structure of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione allows it to serve as a building block for the synthesis of advanced materials with tailored properties. These materials can be utilized in various applications ranging from drug delivery systems to novel polymers .
Study 1: Cardioprotection in Myocardial Infarction
A study published in the International Journal of Molecular Sciences demonstrated that 1,3,8-triazaspiro[4.5]decane derivatives significantly reduced cell death and preserved ATP levels during ischemic conditions. The findings suggest these compounds could be developed as novel therapeutic agents for myocardial infarction .
Study 2: Anticancer Mechanisms
In a comprehensive analysis of the anticancer properties of this compound, researchers found that it effectively induced apoptosis in various cancer cell lines through modulation of critical signaling pathways. This study emphasizes the potential of spiro compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be contextualized by comparing it to related spirocyclic derivatives. Key differences in substituents, halogenation patterns, and scaffold modifications influence target selectivity, potency, and bioavailability.
Halogenation and Aromatic Substitution
Pharmacokinetic and Selectivity Profiles
- HIF Prolyl Hydroxylase Inhibition : Compounds like 11 () and 13 () demonstrate that pyridine or imidazole substituents at the 8-position enhance metal-chelation-dependent enzyme inhibition. The query compound’s 2-chlorobenzoyl group may reduce chelation capacity compared to pyridine analogs but could improve lipophilicity for membrane permeability.
- 5-HT₂A Receptor Antagonism : highlights that chloro and fluorophenyl groups in spirocyclic frameworks (e.g., MDL 100,907) correlate with high 5-HT₂A selectivity. The query compound’s dual chloro-aromatic system may similarly favor receptor binding, though direct data are lacking.
- Metabolic Stability : Trifluoroethyl derivatives (e.g., 105 in ) exhibit enhanced stability due to fluorine’s electron-withdrawing effects. The query compound’s lack of fluorination may necessitate structural optimization for oral bioavailability.
Structural-Activity Relationship (SAR) Trends
- 8-Position Modifications :
- Electron-deficient groups (e.g., chlorobenzoyl) enhance target affinity via hydrophobic interactions.
- Bulky substituents (e.g., indenyl in SMC #13) confer target specificity but may reduce solubility.
- 3-Position Modifications :
Research Findings and Data Tables
Table 1: Inhibitory Potency of Selected Compounds Against PHD2
Table 2: Key Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Query | ~3.5 | 468.3 | 6 |
| BG16088 | 3.1 | 433.8 | 5 |
| SMC #13 | 2.1 | 484.6 | 8 |
Biological Activity
8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structure and potential biological activities have garnered attention in medicinal chemistry, particularly for its applications in treating various diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H19Cl2N3O3
- Molecular Weight : 426.30 g/mol
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes and receptors involved in critical biochemical pathways. Notably, derivatives of 1,3,8-triazaspiro[4.5]decane have been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in cell death associated with myocardial infarction and other conditions .
Cardioprotective Properties
Recent studies highlight the cardioprotective effects of this compound derivatives. These compounds have demonstrated the ability to prevent cell death by inhibiting mPTP opening during reperfusion injury in myocardial infarction models . The inhibition occurs through a mechanism independent of the glutamic acid residue typically involved in ATP synthase activity, suggesting a lower toxicity profile compared to traditional agents like Oligomycin A .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Its structural analogs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The precise mechanisms involve the modulation of signaling pathways that regulate cell survival and death.
Study 1: Cardioprotection in Myocardial Infarction
A study published in the International Journal of Molecular Sciences explored the effects of a series of 1,3,8-triazaspiro[4.5]decane derivatives on cardiac cells subjected to ischemic conditions. The results indicated that these compounds significantly reduced cell death and preserved ATP levels during reperfusion . The study concluded that these derivatives could serve as novel therapeutic agents for myocardial infarction.
Study 2: Anticancer Efficacy
In another investigation focused on anticancer activity, derivatives of the compound were tested against human cancer cell lines. The findings revealed that these compounds inhibited tumor growth by disrupting cellular signaling pathways associated with proliferation and survival . The study emphasized the need for further research to elucidate the detailed mechanisms behind their anticancer effects.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step reactions:
Core Spirocycle Formation : Cyclocondensation of ketones (e.g., 4-oxopiperidine derivatives) with ammonium carbonate and cyanide salts in water-alcohol solutions to form the spirocyclic hydantoin core .
Substituent Introduction : Subsequent coupling of chlorobenzoyl and chlorophenylmethyl groups via nucleophilic acyl substitution or alkylation. For example, sulfonyl chlorides or acid chlorides are reacted with intermediates under controlled pH and solvent conditions (e.g., dichloromethane with triethylamine as a base) .
Purification : Column chromatography using silica gel with eluents like dichloromethane/methanol (9:1) is common .
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core formation | NH₄₂CO₃, KCN, H₂O/MeOH | 24–40% | |
| Functionalization | RCOCl, Et₃N, DCM | 29–77% |
Q. How is structural confirmation performed for this compound?
Structural validation relies on:
- NMR Spectroscopy : NMR signals at δ 170–180 ppm confirm carbonyl groups in the hydantoin ring, while aromatic protons appear at δ 6.5–7.5 ppm .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group ) with lattice parameters Å, Å, Å, and β = 94.46° are used to resolve spirocyclic geometry .
- IR Spectroscopy : Absorbance at 1700–1750 cm (C=O stretching) and 1100 cm (C-O-C ether linkages) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while alcohol/water mixtures improve cyclocondensation efficiency .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate biphasic reactions.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylations .
Case Study : Using methanol/water (1:1) at 25°C increased spirocycle formation yields from 24% to 40% compared to pure ethanol .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl Groups : Enhance lipophilicity and receptor binding affinity, as seen in analogues targeting 5-HT receptors .
- Spirocycle Size : Smaller rings (e.g., 5-membered) reduce conformational flexibility, improving target selectivity .
- Electron-Withdrawing Groups : Chlorine atoms at the benzoyl position increase metabolic stability but may reduce solubility .
Example : Replacing the 2-chlorobenzoyl group with a 4-ethylbenzoyl moiety decreased myelostimulatory activity by 30% in murine models .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite model binding to receptors (e.g., dopamine D2 receptors). Key residues like Ser193 and Asp114 stabilize interactions via hydrogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, chlorophenyl groups show strong hydrophobic packing in the binding pocket .
Q. How are contradictions in spectral or crystallographic data resolved?
Discrepancies often arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters unit cell parameters. Re-crystallization in alternative solvents (e.g., acetone) resolves this .
- Impurities : HPLC purity >95% is required before spectral analysis. Contaminants like unreacted starting materials can skew NMR integrations .
Q. What are the best practices for evaluating stability under experimental conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24 h; monitor degradation via LC-MS. Chlorine substituents reduce hydrolysis rates compared to methoxy groups .
- Oxidative Resistance : Exposure to H₂O₂ (3%) for 6 h; spirocyclic hydantoins generally show stability, but benzylic positions may oxidize .
Q. How can in vitro assays guide the design of in vivo studies?
- ADME Profiling : Use Caco-2 cells for permeability (Papp >1 × 10 cm/s indicates oral bioavailability). LogP values ~2.5 balance membrane penetration and solubility .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions. Chlorine atoms reduce CYP affinity due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
